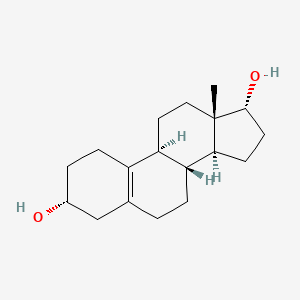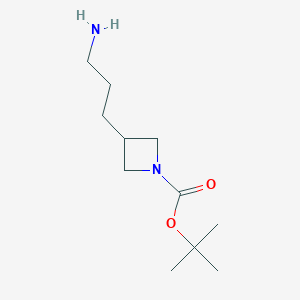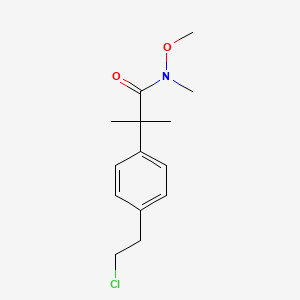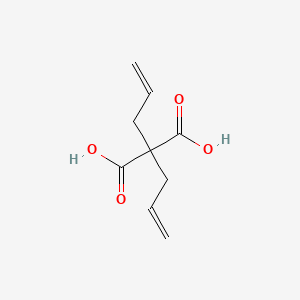
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol is a steroidal compound that belongs to the class of androgens and derivatives. It is a naturally occurring metabolite of testosterone and has been implicated in various biological processes, including the regulation of gonadotropin secretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol typically involves the reduction of appropriate precursors using specific reagents and conditions. One common method involves the reduction of 5alpha-androstane-3,17-dione using sodium borohydride in methanol, followed by purification through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of laboratory-scale methods, with a focus on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Further reduction to more saturated compounds.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-keto or 17-keto derivatives, while reduction may produce more saturated steroids .
Aplicaciones Científicas De Investigación
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol has a wide range of scientific research applications:
Chemistry: Studied for its unique steroidal structure and potential as a precursor for the synthesis of other bioactive molecules.
Biology: Investigated for its role in regulating hormonal pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and treatment of hormonal imbalances.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol involves its interaction with androgen receptors and other molecular targets. It exerts its effects by modulating the activity of these receptors, leading to changes in gene expression and cellular function. The compound is also involved in various signaling pathways, including those regulating cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
5alpha-androstane-3beta,17alpha-diol: Another metabolite of testosterone with similar androgenic activity.
4-androstene-3alpha,17alpha-diol monosulfate: A sulfate derivative with distinct biological properties.
Uniqueness
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol is unique due to its specific stereochemistry and its role in regulating gonadotropin secretion. Its distinct structure allows it to interact with molecular targets in a way that differs from other similar compounds, making it valuable for specific research and therapeutic applications .
Propiedades
IUPAC Name |
(3R,8R,9S,13S,14S,17R)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHQSODTBQCZDA-VKSRGFPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3CC[C@H](C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide](/img/structure/B1144597.png)
![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)

